6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of 3-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline followed by selective fluorination and subsequent conversion to the hydrochloride salt . The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency. The compound can inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group, which can affect its biological activity and chemical properties.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern, known for its diverse biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar but lacks the fluorine atom, which can influence its stability and reactivity.
Uniqueness: The presence of both fluorine and methyl groups in 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride makes it unique. The fluorine atom enhances its chemical stability and biological activity, while the methyl group can influence its pharmacokinetic properties . This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H13ClFN |
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Molecular Weight |
201.67 g/mol |
IUPAC Name |
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-3,5,7,12H,4,6H2,1H3;1H |
InChI Key |
UOEQEDLMFDXDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)F)NC1.Cl |
Origin of Product |
United States |
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